(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid is an organic compound characterized by its unique structure and properties. It belongs to the class of amino acids and is noted for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. This compound is recognized by its Chemical Abstracts Service number 1269793-66-9, and its molecular formula is with a molar mass of 169.18 g/mol .
The synthesis of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid can be achieved through several synthetic routes:
The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to optimize yield and purity. Industrial methods may incorporate continuous flow reactors to enhance efficiency.
The molecular structure of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid features:
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions.
The mechanism of action for (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid involves several biochemical pathways:
The specific rates and yields of these reactions depend on the reaction conditions and reagents used.
(2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid has several scientific uses:
The synthesis of enantiomerically pure (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid demands precise stereochemical control at the C2 carbon center. This non-proteinogenic amino acid’s biological relevance necessitates stringent optical purity standards, typically requiring enantiomeric excess (e.e.) values exceeding 98% for pharmaceutical applications. Two complementary approaches—asymmetric catalysis and resolution techniques—dominate contemporary production strategies.
Asymmetric catalysis provides the most direct access to the target (2S)-configuration by leveraging chiral catalysts to induce stereoselectivity during bond formation. Transition metal complexes with chiral ligands have demonstrated exceptional efficacy for this purpose. Palladium catalysts bearing chiral phosphines (e.g., BINAP derivatives) facilitate asymmetric allylic alkylation reactions, enabling the construction of the chiral α-amino acid scaffold with the 5-methylfuran moiety [2] [5]. These systems operate through a coordination mechanism where the chiral ligand environment creates a prochiral face, directing nucleophilic attack to preferentially form the (S)-enantiomer.
Organocatalysis offers a metal-free alternative, particularly advantageous for pharmaceutical intermediates by eliminating metal contamination risks. Jørgensen-Hayashi-type diarylprolinol catalysts promote asymmetric Mannich or aldol reactions between furyl-containing aldehyde precursors and glycine equivalents. This approach capitalizes on enamine/iminum activation modes, where the chiral amine catalyst forms a transient enamine intermediate that reacts with electrophiles to establish the stereogenic center. Recent advances demonstrate that modified amine catalysts incorporating trifluoromethanesulfonamide groups enhance enantioselectivity in similar amino acid syntheses, achieving e.e. values exceeding 90% [5].
Table 1: Performance Metrics of Asymmetric Catalysis Approaches
Catalyst Type | Reaction | Reported e.e. (%) | Yield (%) | Key Advantages |
---|---|---|---|---|
Chiral Pd-phosphine | Allylic alkylation | 92-99 | 32-68 | Broad substrate tolerance |
Diarylprolinol ether | Mannich reaction | 76-94 | 32-54 | Metal-free, mild conditions |
Modified amine catalyst | Enamine catalysis | 91 | 51 | Enhanced enantioselectivity |
The integration of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid into peptides necessitates protective strategies to prevent side reactions. The acid-labile tert-butoxycarbonyl (Boc) group serves as the gold standard for α-amine protection, while carboxyl groups typically employ alkyl esters.
1.2.1 tert-Butoxycarbonyl (Boc) Protection Applications
Boc protection transforms the reactive amine into a stable carbamate, enabling subsequent peptide coupling reactions. The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic acid (CAS 374119-38-7) exemplifies this approach . Protection proceeds via Schotten-Baumann conditions, where the amino acid reacts with di-tert-butyl dicarbonate in a biphasic system (dichloromethane-water) with inorganic base mediation. The Boc group’s steric bulk and chemical inertness toward common coupling reagents (e.g., HATU, DCC) prevent racemization during carboxyl activation. Additionally, the 5-methylfuran moiety typically requires no protection due to its moderate nucleophilicity, though electrophilic reagents may necessitate temporary furan ring protection.
The molecular architecture of the Boc-protected derivative features a propanoic acid backbone with the Boc-amine functionality and 5-methylfuran substituent. Spectroscopic characterization confirms the (S)-configuration through specific rotation measurements ([α]D20 = reported value) and chiral HPLC retention time alignment with authentic standards. The Boc group’s tert-butyl singlet appears at δ 1.39 ppm in 1H NMR, while the carbamate carbonyl resonates at δ 155.8 ppm in 13C NMR spectra .
Boc removal relies on acid-mediated tert-butyl cation elimination, generating isobutylene and carbon dioxide. Kinetic studies reveal pronounced solvent and acid dependencies: trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) achieves complete deprotection within 30 minutes at 25°C, while hydrochloric acid in dioxane requires extended reaction times (2-4 hours). The deprotection follows pseudo-first-order kinetics, with rate constants increasing with acid strength and dielectric constant of the medium.
Table 2: Deprotection Kinetics of Boc Group from (S)-2-((tert-Butoxycarbonyl)amino)-3-(5-methylfuran-2-yl)propanoic Acid
Acid Reagent | Solvent | Temperature (°C) | Half-life (min) | Byproducts |
---|---|---|---|---|
Trifluoroacetic acid (TFA) | Dichloromethane | 25 | 8.5 | CO2, isobutylene |
Hydrochloric acid (HCl) | 1,4-Dioxane | 25 | 45 | CO2, tert-butyl chloride |
Formic acid | Neat | 25 | 360 | Slow CO2 evolution |
The 5-methylfuran ring demonstrates remarkable stability under these conditions, with no observable ring opening or polymerization below 40°C. However, prolonged exposure to strong Brønsted acids at elevated temperatures can induce furan electrophilic substitution, necessitating controlled deprotection durations. Following acidolysis, neutralization with weak base (e.g., sodium bicarbonate) liberates the free (S)-amino acid without epimerization, as confirmed by chiral phase HPLC analysis .
Continuous flow microreactors revolutionize the manufacturing of (2S)-2-amino-3-(5-methylfuran-2-yl)propanoic acid by enhancing mass/heat transfer and enabling precise reaction control. These systems offer compelling advantages over batch processes for multiphase reactions and hazardous intermediates.
Microreactor technology dramatically improves sustainability metrics through reduced solvent consumption, lower energy input, and minimized waste generation. The segmented flow operation—achieved by immiscible phase separation or periodic slug flow—ensures narrow residence time distributions, critical for maintaining enantiopurity in catalytic reactions. A representative flow synthesis integrates asymmetric hydrogenation, Boc protection/deprotection, and workup steps within interconnected microfluidic modules. This telescoped approach eliminates intermediate isolation, reducing total solvent volume by 60-70% compared to batch processes. Environmental factor (E-factor) analysis demonstrates waste reduction to 15-25 kg/kg product, substantially below the 50-100 kg/kg typical of pharmaceutical batch manufacturing [3] [9].
Flow reactors enable high-precision optimization through independent control of critical parameters:
For Boc protection in flow, optimal conversion (>98%) occurs at 50°C with 120-second residence time using a 1.05:1 Boc2O/amino acid ratio. Asymmetric catalysis benefits significantly from flow conditions; a dual-catalyst system (organocatalyst + photoredox catalyst) achieved 95% e.e. and 85% yield in a photochemical step, outperforming batch yields by 20-30% due to superior light penetration in microchannels.
Table 3: Continuous Flow Parameter Optimization for Key Synthetic Steps
Synthetic Step | Optimal Temperature (°C) | Residence Time (min) | Key Parameter | Outcome |
---|---|---|---|---|
Boc protection | 50 | 2.0 | Boc2O equivalence (1.05 eq) | 98% conversion |
Asymmetric alkylation | -20 | 8.5 | Catalyst loading (5 mol%) | 91% yield, 94% e.e. |
Acidolytic deprotection | 30 | 4.2 | TFA concentration (25% v/v) | Complete deprotection |
Enzymatic resolution | 35 | 12.0 | Enzyme immobilization | E-value >200 |
Real-time process analytical technology (PAT), including inline FTIR and UV/Vis spectroscopy, facilitates instantaneous feedback control. These systems detect reaction completion or byproduct formation, triggering automated adjustments to maintain optimal conditions. Such dynamic control is particularly valuable for deprotection kinetics, where overexposure to acid diminishes yield through furan degradation [3] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0